(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16098030
InChI: InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+
SMILES:
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC16098030

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+
Standard InChI Key SVWQYIOTYXWVMU-XDHOZWIPSA-N
Isomeric SMILES COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s backbone consists of a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 3-position, a phenyl group (C6H5C_6H_5) is attached, while the 5-position is functionalized with a carbohydrazide group (CONHNH2-CONHNH_2) that forms a Schiff base with 2-methoxybenzaldehyde. The (E)-configuration of the imine bond (N=CH−N=CH−) is confirmed by IUPAC nomenclature rules, which prioritize stereodescriptors for such derivatives .

Table 1: Key Structural and Identifier Data

PropertyValueSource
IUPAC Name(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazideDerived
Molecular FormulaC18H16N4O2C_{18}H_{16}N_4O_2Calculated
Molecular Weight320.35 g/molCalculated
EC NumberNot assigned
CAS RegistryNot available

The molecular formula C18H16N4O2C_{18}H_{16}N_4O_2 is derived by combining the pyrazole core (C3H3N2C_3H_3N_2) with substituents: phenyl (C6H5C_6H_5), 2-methoxybenzylidene (C8H7OC_8H_7O), and carbohydrazide (CON3H3CON_3H_3) .

Spectroscopic Characterization

While experimental spectral data for the exact compound is unavailable, analogs provide reference points:

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} (hydrazide), ν(C=O)\nu(\text{C=O}) at ~1680 cm1^{-1}, and ν(C=N)\nu(\text{C=N}) at ~1600 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show signals for the pyrazole protons (~6.5–7.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (7.0–8.0 ppm) .

Synthesis and Derivative Design

General Synthetic Routes

Pyrazole carbohydrazides are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Schiff Base Formation: Condensation of 5-hydrazinylpyrazole intermediates with substituted benzaldehydes .

For example, 3-(3-ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is prepared by reacting 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde in ethanol under reflux. Similar conditions likely apply to the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationHydrazine hydrate, ethanol, reflux60–75%
Condensation2-Methoxybenzaldehyde, EtOH, Δ80–90%

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its aromatic and hydrophobic groups. Predominant solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with analogs like N'-(3-methoxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide . Stability studies suggest susceptibility to hydrolysis under acidic or alkaline conditions, common in hydrazide derivatives .

Thermal Behavior

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with the thermal stability of conjugated heterocycles.

Hazard ClassCode
Skin IrritationH315
Eye IrritationH319
Specific Target Organ ToxicityH335

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